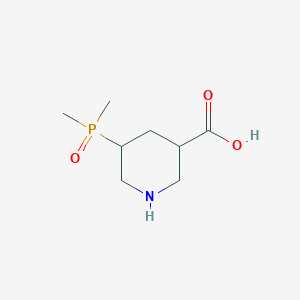
(5-Bromo-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE: is a chemical compound with the molecular formula C12H17BrN2O3 and a molecular weight of 317.18 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE typically involves the following steps:
Bromination: The starting material, 6-methoxypyridine, undergoes bromination to introduce a bromine atom at the 5-position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an aminated product.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- TERT-BUTYL N-(2-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE
- 5-BROMO-3-METHOXYPYRIDIN-2-YL CARBAMATE
Comparison:
- Uniqueness: TERT-BUTYL N-(5-BROMO-6-METHOXYPYRIDIN-3-YL)CARBAMATE is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
- Chemical Properties: Similar compounds may have different positions of bromine or methoxy groups, leading to variations in their chemical and physical properties .
Propriétés
Formule moléculaire |
C11H15BrN2O3 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
tert-butyl N-(5-bromo-6-methoxypyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-7-5-8(12)9(16-4)13-6-7/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
NAHMSJHZPIKPLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Bromo-5-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B15304360.png)

![6-[4-(Propan-2-yloxy)phenyl]hexanoic acid](/img/structure/B15304379.png)
![rac-methyl 2-methyl-2-[(2R,4S)-4-methylpiperidin-2-yl]propanoate](/img/structure/B15304385.png)

![tert-butyl (3S)-3-[(oxan-4-yl)sulfamoyl]pyrrolidine-1-carboxylate](/img/structure/B15304396.png)
![tert-Butyl 8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B15304399.png)

![2-[4-(Propan-2-yloxy)phenyl]propan-2-amine hydrochloride](/img/structure/B15304429.png)



![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![1-[(Piperidin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B15304454.png)
